molecular formula C10H13NO2 B14144930 1-(Hex-4-yn-2-yl)pyrrolidine-2,5-dione CAS No. 89017-51-6

1-(Hex-4-yn-2-yl)pyrrolidine-2,5-dione

Cat. No.: B14144930
CAS No.: 89017-51-6
M. Wt: 179.22 g/mol
InChI Key: GKDXYKCBUDJTNE-UHFFFAOYSA-N
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Description

1-(Hex-4-yn-2-yl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry and other scientific fields. The structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a hex-4-yn-2-yl substituent.

Preparation Methods

The synthesis of 1-(Hex-4-yn-2-yl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of maleic anhydride with an appropriate amine to form the pyrrolidine-2,5-dione core. The hex-4-yn-2-yl group can be introduced through subsequent reactions involving alkynylation. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pH, and the use of specific catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-(Hex-4-yn-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as amines or thiols replace existing substituents. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. .

Scientific Research Applications

1-(Hex-4-yn-2-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Hex-4-yn-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The hex-4-yn-2-yl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

1-(Hex-4-yn-2-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

Properties

CAS No.

89017-51-6

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-hex-4-yn-2-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C10H13NO2/c1-3-4-5-8(2)11-9(12)6-7-10(11)13/h8H,5-7H2,1-2H3

InChI Key

GKDXYKCBUDJTNE-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(C)N1C(=O)CCC1=O

Origin of Product

United States

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